molecular formula C12H12Cl2N2O4 B1260777 (3S,4R)-2-(5,6-dichloro-1-benzimidazolyl)-5-(hydroxymethyl)oxolane-3,4-diol

(3S,4R)-2-(5,6-dichloro-1-benzimidazolyl)-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B1260777
M. Wt: 319.14 g/mol
InChI Key: XHSQDZXAVJRBMX-YECOWLKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4R)-2-(5,6-dichloro-1-benzimidazolyl)-5-(hydroxymethyl)oxolane-3,4-diol is a 1-ribosylbenzimidazole.

Scientific Research Applications

Antimicrobial Activity

5,6-Dichloro-1H-benzimidazole derivatives, closely related to the compound , have shown significant antimicrobial activity. A study by Özden et al. (2011) demonstrated that these compounds exhibited notable inhibitory effects against bacterial strains like S. aureus and E. coli, with some compounds being more active against bacteria than fungi (Özden, Usta, Altanlar, & Göker, 2011).

HIV-1 Antiviral Agents

Research has explored the synthesis of tetrazole oxathiolane nucleoside analogues, related to the compound, as potential HIV-1 antiviral agents. A study by Faury et al. (1992) described the synthesis of these analogues, although they were found inactive against HIV-1 retrovirus in preliminary in vitro studies (Faury, Camplo, Charvet, Chermann, & Kraus, 1992).

Coordination Chemistry and Biological Activity

Bis-benzimidazole derivatives, closely resembling the compound , have been investigated for their coordination properties and potential biological activity. Tavman's study (2003) focused on the synthesis and characterization of such complexes, which might exhibit biological activity due to their stable coordination with various transition metals (Tavman, 2003).

Synthesis and Structural Studies

There has been considerable research into the synthesis and structural analysis of benzimidazole derivatives. Saral et al. (2017) conducted structural and spectroscopic studies on specific benzimidazole derivatives, providing insights into their chemical properties and potential applications (Saral, Özdamar, & Uçar, 2017).

Electrical Conductivity and Complex Formation

Related compounds have been studied for their solid-state electrical conductivity properties. Aydogdu et al. (2003) investigated the electrical properties of copper complexes of novel oxime compounds containing an oxolane ring, similar to the compound , revealing their semiconducting properties (Aydogdu, Yakuphanoglu, Aydoğdu, Taş, & Cukurovalı, 2003).

Properties

Molecular Formula

C12H12Cl2N2O4

Molecular Weight

319.14 g/mol

IUPAC Name

(3S,4R)-2-(5,6-dichlorobenzimidazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C12H12Cl2N2O4/c13-5-1-7-8(2-6(5)14)16(4-15-7)12-11(19)10(18)9(3-17)20-12/h1-2,4,9-12,17-19H,3H2/t9?,10-,11-,12?/m0/s1

InChI Key

XHSQDZXAVJRBMX-YECOWLKZSA-N

Isomeric SMILES

C1=C2C(=CC(=C1Cl)Cl)N(C=N2)C3[C@H]([C@H](C(O3)CO)O)O

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N(C=N2)C3C(C(C(O3)CO)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4R)-2-(5,6-dichloro-1-benzimidazolyl)-5-(hydroxymethyl)oxolane-3,4-diol
Reactant of Route 2
(3S,4R)-2-(5,6-dichloro-1-benzimidazolyl)-5-(hydroxymethyl)oxolane-3,4-diol
Reactant of Route 3
(3S,4R)-2-(5,6-dichloro-1-benzimidazolyl)-5-(hydroxymethyl)oxolane-3,4-diol
Reactant of Route 4
(3S,4R)-2-(5,6-dichloro-1-benzimidazolyl)-5-(hydroxymethyl)oxolane-3,4-diol
Reactant of Route 5
(3S,4R)-2-(5,6-dichloro-1-benzimidazolyl)-5-(hydroxymethyl)oxolane-3,4-diol
Reactant of Route 6
(3S,4R)-2-(5,6-dichloro-1-benzimidazolyl)-5-(hydroxymethyl)oxolane-3,4-diol

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